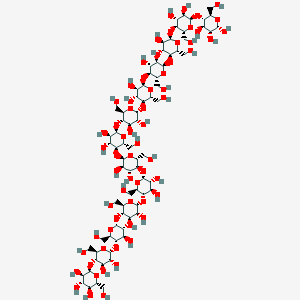
Maltotridecaose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maltotridecaose, also known as this compound, is a useful research compound. Its molecular formula is C₇₈H₁₃₂O₆₆ and its molecular weight is 2125.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Food Science
Maltotridecaose is primarily recognized for its role as a functional ingredient in food products. Its applications include:
- Sweetener : Due to its sweet taste profile, this compound can be used as a sugar substitute in low-calorie and sugar-free products.
- Texturizer : It can enhance the texture and mouthfeel of various food products, contributing to creaminess and viscosity.
- Prebiotic : this compound serves as a prebiotic fiber, promoting the growth of beneficial gut bacteria, which can improve digestive health.
Pharmaceutical Applications
This compound has notable implications in the pharmaceutical industry:
- Drug Delivery Systems : Its polysaccharide nature allows it to be utilized in drug formulation as a carrier for targeted delivery, enhancing the bioavailability of certain drugs.
- Therapeutic Uses : Research indicates that this compound may have potential therapeutic benefits due to its ability to modulate immune responses and its antioxidant properties.
Biotechnology
In biotechnology, this compound is employed in various research applications:
- Substrate for Enzymatic Reactions : this compound is used as a substrate for studying enzyme kinetics and mechanisms, particularly in research involving glycosyltransferases and amylases.
- Bioconversion Processes : It plays a role in bioconversion processes where microorganisms utilize this compound for fermentation, producing biofuels or other valuable metabolites.
Case Study 1: Prebiotic Effects
A study conducted on the prebiotic effects of this compound revealed significant increases in the populations of beneficial gut bacteria such as Bifidobacterium and Lactobacillus. This study highlighted the potential of this compound to improve gut health and overall well-being in human subjects.
Case Study 2: Drug Formulation
Research on drug delivery systems utilizing this compound demonstrated enhanced solubility and stability of poorly soluble drugs. The study indicated that formulations containing this compound could lead to improved therapeutic outcomes by increasing drug absorption rates.
Propiedades
Número CAS |
100307-91-3 |
|---|---|
Fórmula molecular |
C₇₈H₁₃₂O₆₆ |
Peso molecular |
2125.84 |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C78H132O66/c79-1-14-27(92)28(93)42(107)67(121-14)134-55-16(3-81)123-69(44(109)30(55)95)136-57-18(5-83)125-71(46(111)32(57)97)138-59-20(7-85)127-73(48(113)34(59)99)140-61-22(9-87)129-75(50(115)36(61)101)142-63-24(11-89)131-77(52(117)38(63)103)144-65-26(13-91)132-78(53(118)40(65)105)143-64-25(12-90)130-76(51(116)39(64)104)141-62-23(10-88)128-74(49(114)37(62)102)139-60-21(8-86)126-72(47(112)35(60)100)137-58-19(6-84)124-70(45(110)33(58)98)135-56-17(4-82)122-68(43(108)31(56)96)133-54-15(2-80)120-66(119)41(106)29(54)94/h14-119H,1-13H2/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-/m1/s1 |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O |
Sinónimos |
O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-g |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















